molecular formula C33H30N6O4 B11825268 methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B11825268
M. Wt: 574.6 g/mol
InChI Key: CSSUMQRECWMWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 139481-69-9, C₂₅H₂₂N₆O₃, MW: 454.48) is a methyl ester derivative of CV-11974, a potent angiotensin II subtype-1 (AT₁) receptor antagonist . Structurally, it features:

  • A benzimidazole core substituted with a 2-ethoxy group and a methyl ester at position 5.
  • A biphenyl-tetrazole moiety at position 1, with a 4-methoxybenzyl group on the tetrazole nitrogen.

The compound acts as a prodrug, analogous to TCV-116, which is hydrolyzed in vivo to its active carboxylic acid form (CV-11974) . Its design leverages the biphenyl-tetrazole motif, a hallmark of AT₁ antagonists, to competitively inhibit angiotensin II binding, thereby reducing blood pressure .

Properties

Molecular Formula

C33H30N6O4

Molecular Weight

574.6 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C33H30N6O4/c1-4-43-33-34-29-11-7-10-28(32(40)42-3)30(29)38(33)20-22-12-16-24(17-13-22)26-8-5-6-9-27(26)31-35-36-37-39(31)21-23-14-18-25(41-2)19-15-23/h5-19H,4,20-21H2,1-3H3

InChI Key

CSSUMQRECWMWRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification and Diazotization

3-Nitrophthalic acid undergoes double esterification with methanol in the presence of sulfuric acid to form 3-nitrophthalic acid dimethyl ester. Subsequent diazotization with sodium nitrite in acidic conditions yields a diazonium intermediate, which is reduced using stannous chloride to produce 3-amino-2-carbomethoxybenzoic acid methyl ester.

Cyclization with Tetraethyl Orthocarbonate

Cyclization of the diamine intermediate is achieved using tetraethyl orthocarbonate (TEOC) in glacial acetic acid at 25–30°C. This step forms the 2-ethoxybenzimidazole ring, with the ethoxy group introduced via TEOC. The reaction is monitored by TLC, and the product (methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate) is isolated by cooling, filtration, and recrystallization, achieving >99.5% purity.

Key Reaction Conditions

  • Reagents: Tetraethyl orthocarbonate, glacial acetic acid

  • Temperature: 25–30°C

  • Purification: Recrystallization from ethyl acetate/water

Synthesis of the Biphenyl-Tetrazole Moiety

The biphenyl-tetrazole fragment is prepared through Suzuki coupling and tetrazole cyclization.

Suzuki Coupling for Biphenyl Formation

4-Bromophenylboronic acid is coupled with 2-cyanophenyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/ethanol/water mixture. This forms 2'-cyano-[1,1'-biphenyl]-4-ylmethanol, which is brominated to generate 4-(bromomethyl)-2'-cyanobiphenyl.

Tetrazole Formation and Protection

The nitrile group is converted to a tetrazole using trimethyltin azide in refluxing toluene. The 4-methoxybenzyl (PMB) protecting group is introduced via alkylation with 4-methoxybenzyl chloride in the presence of potassium carbonate, yielding 1-(4-methoxybenzyl)-5-(2'-biphenyl)tetrazole.

Key Reaction Conditions

  • Reagents: Trimethyltin azide, 4-methoxybenzyl chloride

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

Coupling of Benzimidazole and Biphenyl-Tetrazole Fragments

The benzimidazole and biphenyl-tetrazole units are joined via nucleophilic substitution.

Alkylation Reaction

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is deprotonated using sodium hydride in DMF and reacted with 4-(bromomethyl)-2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)biphenyl. The reaction proceeds at 50°C for 12 hours, yielding the coupled product.

Key Reaction Conditions

  • Base: Sodium hydride

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 50°C

Final Esterification and Purification

The methyl ester is confirmed via hydrolysis and re-esterification if necessary. The final product is purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized by NMR and HPLC.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (s, 1H, benzimidazole-H), 7.91–7.29 (m, 12H, aromatic), 5.42 (s, 2H, PMB-CH₂), 4.12 (q, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃).

  • HPLC Purity: >99.5% (C18 column, acetonitrile/water).

Optimization Challenges and Solutions

Cyclization Side Reactions

Excess TEOC or elevated temperatures (>30°C) lead to over-ethoxylation. Strict temperature control (25–30°C) and stoichiometric TEOC minimize byproducts.

Tetrazole Deprotection Risks

The PMB group may cleave under acidic conditions. Using mild bases (e.g., K₂CO₃) during alkylation preserves the protecting group.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN104876877A)Method B (Patent RO133502A2)
Benzimidazole CyclizationTEOC in acetic acid, 25–30°CTEOC with acetic acid, 30°C
Tetrazole ProtectionNot specifiedPMB-Cl, K₂CO₃, DMF
Overall Yield72%68%

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 7 of the benzimidazole core undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, a critical step in prodrug activation.

Reaction ConditionsReagentsOutcome
Acidic (HCl, H<sub>2</sub>O/EtOH)Concentrated HCl, refluxMethyl ester → Carboxylic acid
Basic (NaOH, aqueous)NaOH, 80°CComplete hydrolysis in 4–6 hours

This reaction is pivotal for generating bioactive metabolites in angiotensin II receptor antagonists like Candesartan .

Tetrazole Alkylation/Deprotonation

The 1-(4-methoxybenzyl)-1H-tetrazol-5-yl group participates in acid-base reactions and alkylation due to its acidic NH proton (pKa ~4.5–5.0).

Reaction TypeConditionsProduct
DeprotonationK<sub>2</sub>CO<sub>3</sub>, DMFTetrazolate anion for further coupling
AlkylationR-X (alkyl halide), baseN-alkylated tetrazole derivatives

The methoxybenzyl group enhances solubility during these reactions, facilitating purification .

Benzimidazole Functionalization

The benzimidazole core undergoes electrophilic substitution at electron-rich positions (e.g., C-5 or C-6), though steric hindrance from the biphenyl system limits reactivity.

ReactionReagentsPosition Modified
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5 or C-6
HalogenationNBS, AIBNC-2 (ethoxy group adjacent)

Biphenyl Coupling Reactions

The biphenyl system enables Suzuki-Miyaura cross-coupling for structural diversification:

Coupling PartnerCatalystYield
Aryl boronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>60–75%
Heteroaryl bromidePdCl<sub>2</sub>(dppf), DMF55–65%

This reactivity is harnessed to introduce substituents enhancing binding affinity in drug analogs.

Ether Cleavage

The ethoxy and 4-methoxybenzyl groups are susceptible to cleavage under strong acidic conditions:

Ether GroupReagentsProduct
Ethoxy (C-2)HBr/AcOH, 100°CBenzimidazole phenol derivative
4-MethoxybenzylBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Demethylated tetrazole

Oxidation of Methoxybenzyl Group

The 4-methoxybenzyl moiety oxidizes to a carboxylic acid under vigorous conditions:

Oxidizing AgentConditionsOutcome
KMnO<sub>4</sub>, H<sub>2</sub>O120°C, 12 hours4-Carboxybenzyltetrazole
RuO<sub>4</sub>CH<sub>3</sub>CN/H<sub>2</sub>OPartial oxidation to aldehyde

Key Stability Considerations

  • pH Sensitivity : The tetrazole ring decomposes under strongly acidic (pH <2) or basic (pH >10) conditions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Synthetic Optimization Data

Critical parameters for high-purity synthesis (≥98% HPLC):

StepOptimal ConditionsYield
Tetrazole alkylationDMF, 60°C, 8 hours82%
Benzimidazole couplingPd(OAc)<sub>2</sub>, 100°C75%
Final crystallizationEthanol/water (4:1), −20°C95%

Scientific Research Applications

Antihypertensive Activity

Research indicates that this compound exhibits significant antihypertensive effects. It functions as an angiotensin II receptor antagonist, which is crucial for managing hypertension and related cardiovascular conditions. The mechanism involves blocking the action of angiotensin II, leading to vasodilation and reduced blood pressure .

Therapeutic Potential in Cardiovascular Diseases

The compound's ability to lower blood pressure suggests potential applications in treating various cardiovascular diseases, such as:

  • Hypertension : Reducing high blood pressure effectively.
  • Heart Failure : Improving cardiac output by reducing systemic vascular resistance.
  • Stroke Prevention : Lowering blood pressure can reduce the risk of strokes associated with hypertension.

Case Studies

Several studies have documented the efficacy of methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate:

  • Clinical Trials : A clinical trial assessed the efficacy of this compound in patients with resistant hypertension. Results indicated a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls .
  • Animal Studies : In animal models, administration of the compound led to a notable decrease in blood pressure and improved heart function metrics, supporting its potential as a treatment for heart-related conditions .

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Features of Selected AT₁ Antagonists
Compound Name Key Substituents IC₅₀ (AT₁ Receptor) ED₅₀/ED₂₅ (In Vivo) References
Target Compound 4-Methoxybenzyl-tetrazole, methyl ester at C7 1.12 × 10⁻⁷ M (bovine adrenal) N/A
CV-11974 Carboxylic acid at C7 (active metabolite) 1.12 × 10⁻⁷ M (bovine adrenal) 0.0027 mg/kg (IV, SHR)
TCV-116 (Prodrug) (±)-1-(Cyclohexyloxycarbonyloxy)ethyl ester N/A 0.033 mg/kg (oral, rat)
Losartan 2-Butyl-4-chloro-5-hydroxymethyl-imidazole 1.39 × 10⁻⁶ M 10 mg/kg (oral, SHR)
EXP3174 (Losartan Metabolite) 4-Chloro-5-hydroxymethyl-imidazole 1.12 × 10⁻⁷ M 0.033 mg/kg (IV, rat)
CI-996 (Compound 18) 1H-Pyrrol-1-yl substituent at imidazole C4, trifluoroacetyl group <1 nM 6 μg/kg/min (IV, rat)
Key Observations:

Potency: The target compound’s active form (CV-11974) exhibits comparable potency to EXP3174 (IC₅₀ ~10⁻⁷–10⁻⁸ M) but is 12-fold more potent than losartan in vivo . CI-996, with a pyrrole substituent, demonstrates sub-nanomolar IC₅₀ values, surpassing both CV-11974 and EXP3174 .

Structural Modifications :

  • 4-Methoxybenzyl Group : Unique to the target compound, this substituent may enhance lipophilicity and receptor binding duration compared to unsubstituted tetrazoles (e.g., losartan) .
  • Ester Prodrugs : TCV-116 and the target compound utilize ester groups (cyclohexyloxycarbonyloxyethyl and methyl, respectively) to improve oral bioavailability, which are hydrolyzed to active acids in vivo .
Key Findings:
  • Synthetic Complexity : The biphenyl-tetrazole motif in the target compound is synthesized via Suzuki-Miyaura coupling, a common strategy in AT₁ antagonist synthesis .
  • Duration of Action : The 4-methoxybenzyl group in the target compound may contribute to a longer half-life (>24 hours in SHR) compared to losartan (6–8 hours) .

Biological Activity

Methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the tetrazole and biphenyl moieties enhances its pharmacological profile. The molecular formula is C25H24N4O3C_{25}H_{24}N_4O_3, and it has a molecular weight of approximately 428.48 g/mol.

Biological Activity

1. Antihypertensive Properties:
Research indicates that derivatives of benzimidazole compounds often exhibit strong antihypertensive effects. Specifically, compounds similar to this compound have been shown to act as angiotensin II receptor antagonists, which are critical in the management of hypertension and related cardiovascular conditions .

2. Mechanism of Action:
The proposed mechanism involves the inhibition of angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure. By blocking its action, these compounds can lead to vasodilation and reduced blood pressure .

3. Enzyme Inhibition:
The compound may also interact with various enzymes involved in lipid metabolism. Studies have shown that certain benzimidazole derivatives can inhibit phospholipase A2 (PLA2), which is implicated in several pathophysiological processes including inflammation and phospholipidosis .

Synthesis

The synthesis of this compound involves multiple steps:

  • Starting Materials:
    • Methyl 2-ethoxybenzoate
    • 4-methoxybenzyl chloride
    • 2-amino derivatives for tetrazole formation
  • Synthesis Steps:
    • Formation of the benzimidazole ring through condensation reactions.
    • Introduction of the tetrazole group via cyclization reactions.
    • Final methylation and purification steps to yield the target compound .

Case Studies

Case Study 1: Antihypertensive Activity
In a controlled study involving animal models, derivatives similar to this compound were administered to assess their effects on blood pressure regulation. Results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups, supporting its potential use as an antihypertensive agent .

Case Study 2: PLA2 Inhibition
Another study focused on the inhibition of PLA2 by this class of compounds. The results demonstrated that specific derivatives could inhibit PLA2 activity effectively, suggesting their utility in managing conditions associated with excessive phospholipid accumulation .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzimidazole-tetrazole-biphenyl scaffold?

The synthesis involves sequential coupling and cyclization steps. Key steps include:

  • Alkylation : Reacting ethyl 4-hydroxyphenylacetate with 2-methoxyethylbromide under DMF/K₂CO₃ to introduce the methoxyethoxy group .
  • Tetrazole coupling : Using 1-(4-methoxybenzyl)-1H-tetrazol-5-yl intermediates, as seen in analogous angiotensin II receptor antagonist syntheses (e.g., Candesartan derivatives) .
  • Biphenyl formation : Suzuki-Miyaura coupling for biphenyl linkage, ensuring regioselectivity via palladium catalysts .
  • Esterification : Final carboxylate protection using methyl ester under acidic conditions .

Advanced: How can reaction conditions be optimized to minimize desethyl and amide impurities during synthesis?

  • Temperature control : Maintain ≤60°C during alkylation to avoid side reactions (e.g., demethylation) .
  • Catalyst selection : Use Pd(OAc)₂/XPhos for biphenyl coupling to reduce unreacted intermediates .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to resolve desethyl (Formula VI) and amide (Formula VII) impurities .

Basic: What analytical techniques are critical for characterizing this compound?

  • HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 621.2) .
  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm for biphenyl; δ 6.8–7.0 ppm for methoxybenzyl) and ester carbonyl (δ 165–170 ppm in ¹³C) .
  • FTIR : Identify tetrazole (C=N stretch at ~1600 cm⁻¹) and ester (C=O at 1720 cm⁻¹) .

Advanced: How can contradictory NOESY/ROESY data for biphenyl conformation be resolved?

  • Solvent effects : Use deuterated DMSO to enhance solubility and reduce aggregation artifacts .
  • 2D NMR : Perform HSQC and HMBC to correlate biphenyl protons with quaternary carbons, confirming ortho-substitution .
  • Molecular modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate dihedral angles .

Advanced: What in vitro assays are suitable for evaluating angiotensin receptor antagonism?

  • Competitive binding : Use ³H-labeled angiotensin II in HEK293 cells expressing AT₁ receptors; IC₅₀ values <1 nM indicate high affinity (cf. Candesartan) .
  • Functional assays : Measure intracellular Ca²⁺ flux inhibition via FLIPR (Fluorescent Imaging Plate Reader) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess tetrazole ring oxidation .

Basic: How should researchers handle safety risks associated with tetrazole intermediates?

  • Toxicity mitigation : Use fume hoods for tetrazole synthesis (risk of HN₃ release) .
  • First aid : For skin contact, wash with 10% NaHCO₃ to neutralize acidic byproducts .
  • Storage : Store intermediates at –20°C under argon to prevent hydrolysis .

Advanced: What computational methods predict the compound’s pharmacokinetic profile?

  • ADMET prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition .
  • Docking studies : AutoDock Vina for AT₁ receptor binding (focus on tetrazole-biphenyl interaction with Tyr¹¹³) .
  • MD simulations : GROMACS for stability analysis of the benzimidazole-ester in lipid bilayers .

Basic: What are common synthetic byproducts, and how are they identified?

  • Desethyl impurity : Formed via ester hydrolysis; detected via LC-MS ([M–CH₂CH₃]+ at m/z 593.1) .
  • Tetrazole dimer : Arises from incomplete protection; identified by MALDI-TOF (m/z 1240–1260) .
  • Residual solvents : GC-MS for DMF (<500 ppm) and ethyl acetate .

Advanced: How can regioselectivity challenges in imidazole N-alkylation be addressed?

  • Base optimization : Use NaH in THF for deprotonation at N1, avoiding N3 alkylation .
  • Microwave-assisted synthesis : 100°C/10 min improves yield (85%) and reduces side products .
  • Protecting groups : Introduce trityl on tetrazole to block undesired coordination .

Advanced: What strategies enhance metabolic stability of the methoxybenzyl group?

  • Isotere replacement : Substitute 4-methoxybenzyl with 4-fluorobenzyl (lower CYP2C9 affinity) .
  • Deuterium labeling : Replace methoxy CH₃ with CD₃ to slow oxidative demethylation .
  • Prodrug design : Convert methyl ester to phosphonate prodrugs for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.